1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,3-dimethylaniline to form an intermediate amide This intermediate is then cyclized with hydrazine hydrate to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring is known to interact with the active sites of enzymes, disrupting their normal function and leading to the death of the target organism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to the specific positioning of the chlorophenyl and dimethylphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the triazole ring also imparts unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-6-4-9-16(12(11)2)21-18(24)17-20-13(3)23(22-17)15-8-5-7-14(19)10-15/h4-10H,1-3H3,(H,21,24) |
InChI Key |
YZGVWASJWLYKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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